molecular formula C6H10ClF2NO2 B6269048 rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 1394040-69-7

rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B6269048
CAS No.: 1394040-69-7
M. Wt: 201.6
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Description

rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a synthetic compound known for its unique chemical structure and diverse applications in scientific research. The compound belongs to the class of pyrrolidine carboxylic acids, which are significant in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, typically involves the reaction of difluoromethyl-containing reagents with pyrrolidine derivatives. One common approach is through nucleophilic substitution reactions where difluoromethylating agents are introduced to the pyrrolidine ring. Reaction conditions generally involve controlled temperatures and the use of catalysts to enhance yield and purity.

Industrial Production Methods

Industrial production methods emphasize scalability and efficiency. These methods might include continuous flow synthesis, where the reagents are continuously introduced into a reaction chamber, enabling large-scale production. Optimizing reaction conditions such as pressure, temperature, and the concentration of reagents ensures high-quality output.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, undergoes various chemical reactions:

  • Oxidation: Transforming into different oxidation states, often using strong oxidizing agents.

  • Reduction: Reduction reactions could produce simpler derivatives, usually under the influence of reducing agents like lithium aluminum hydride.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where atoms or groups in the molecule are replaced by nucleophiles.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Halides, hydroxides, alkoxides.

Major Products Formed

Major products from these reactions include:

  • Oxidized derivatives: Altered oxidation states leading to new functional groups.

  • Reduced derivatives: Simplified molecular structures with reduced oxidation states.

  • Substituted products: New compounds with replaced atoms or groups.

Scientific Research Applications

Chemistry

In chemistry, rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is used as a precursor in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable intermediate in various synthetic pathways.

Biology

In biological research, the compound serves as a tool for studying enzyme interactions and metabolic pathways. Its structural properties enable it to act as a molecular probe in biochemical assays.

Medicine

Medical research utilizes this compound for developing pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug development and screening.

Industry

In the industrial sector, the compound finds applications in the production of advanced materials and specialty chemicals. Its unique chemical properties enable it to be incorporated into polymers and other high-performance materials.

Mechanism of Action

The mechanism by which rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, exerts its effects involves interactions at the molecular level. It targets specific enzymes and receptors, modulating their activity and influencing biochemical pathways. The difluoromethyl group plays a crucial role in enhancing the compound's binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

When comparing rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, with similar compounds, its unique features stand out:

  • Difluoromethyl Group: Enhances chemical stability and reactivity compared to compounds lacking this group.

  • Stereochemistry: The specific configuration (3R,4R) contributes to its unique biological interactions.

Similar Compounds

  • rac-(3S,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

  • rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

  • rac-(3R,4R)-4-(chloromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

These compounds share structural similarities but differ in their substituents and stereochemical configuration, leading to variations in their reactivity and applications.

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Properties

CAS No.

1394040-69-7

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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